3,5-Diethynylpyrazin-2-amine
Overview
Description
3,5-Diethynylpyrazin-2-amine is a heterocyclic compound with the molecular formula C8H5N3 It is characterized by the presence of two ethynyl groups attached to the pyrazine ring at positions 3 and 5, and an amine group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethynylpyrazin-2-amine typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,5-dibromopyrazine with terminal alkynes in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) with a base such as triethylamine (TEA) or potassium carbonate (K2CO3) to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, including temperature, pressure, and catalyst loading, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethynylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form dihydropyrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of N-substituted pyrazine derivatives.
Scientific Research Applications
3,5-Diethynylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-Diethynylpyrazin-2-amine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The ethynyl groups may facilitate binding to active sites, while the amine group can form hydrogen bonds or participate in nucleophilic attacks, influencing the compound’s biological activity .
Comparison with Similar Compounds
3,5-Diaminopyrazine: Similar structure but with amino groups instead of ethynyl groups.
3,5-Dibromopyrazine: Precursor in the synthesis of 3,5-Diethynylpyrazin-2-amine.
3,5-Diethynylpyridine: Similar structure with a pyridine ring instead of a pyrazine ring.
Uniqueness: this compound is unique due to the presence of both ethynyl and amine groups on the pyrazine ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3,5-diethynylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-3-6-5-10-8(9)7(4-2)11-6/h1-2,5H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSFBQAWMBNKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C(=N1)C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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